molecular formula C33H42O9 B12366332 epieuphoscopin B

epieuphoscopin B

Cat. No.: B12366332
M. Wt: 582.7 g/mol
InChI Key: JDXJTMWWGZXTGE-YNUMLEHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epieuphoscopin B is a jatrophane-type macrocyclic diterpenoid purified from the plant Euphorbia helioscopia L. . This compound is of significant interest in natural product drug discovery due to its complex polyoxygenated structure and documented biological activities. Research indicates that this compound exhibits cytotoxic properties. A study evaluating compounds from Euphorbia helioscopia demonstrated that this compound showed significant cytotoxicity against human promyelocytic leukemia (HL-60) cell lines, with a determined IC50 value of 9.0 μM . This places it as a compound with notable anti-proliferative potential worthy of further investigation. Diterpenoids from Euphorbia helioscopia , including various structural analogues of this compound, have been the subject of extensive research for a range of therapeutic applications. Recent studies on related diterpenoids highlight their potential in immuno-oncology, with some compounds shown to enhance the tumor-killing activity of Natural Killer (NK) cells against non-small cell lung cancer (NSCLC) cells . Furthermore, other diterpenoids from the same source have displayed potent anti-proliferative activity against activated T-cells and keratinocytes, which is a key pathophysiology in immune-mediated disorders like psoriasis, suggesting a potential research avenue for this compound in immunology . The mechanism of action for this specific compound is an area of active research, though related diterpenes are known to interact with targets such as P-glycoprotein (P-gp) in multidrug resistance and the NF-κB signaling pathway . Researchers can leverage this compound as a high-purity chemical tool to explore these and other biological mechanisms. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H42O9

Molecular Weight

582.7 g/mol

IUPAC Name

[(1S,2R,3aR,4R,5S,6Z,11R,12E,13aS)-3a,4,11-triacetyloxy-2,5,8,8,12-pentamethyl-9-oxo-1,2,3,4,5,10,11,13a-octahydrocyclopenta[12]annulen-1-yl] benzoate

InChI

InChI=1S/C33H42O9/c1-19-14-15-32(7,8)28(37)17-27(39-22(4)34)20(2)16-26-29(41-31(38)25-12-10-9-11-13-25)21(3)18-33(26,42-24(6)36)30(19)40-23(5)35/h9-16,19,21,26-27,29-30H,17-18H2,1-8H3/b15-14-,20-16+/t19-,21+,26-,27+,29-,30+,33+/m0/s1

InChI Key

JDXJTMWWGZXTGE-YNUMLEHGSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)/C=C(/[C@@H](CC(=O)C(/C=C\[C@@H]([C@H]2OC(=O)C)C)(C)C)OC(=O)C)\C)OC(=O)C

Canonical SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C=C(C(CC(=O)C(C=CC(C2OC(=O)C)C)(C)C)OC(=O)C)C)OC(=O)C

Origin of Product

United States

Chemical Properties and Structure

Molecular Formula and Weight

This compound possesses a molecular formula of C33H42O9 naturalproducts.netbiocrick.com. This composition results in a molecular weight of approximately 582.68 g/mol biocrick.com.

Structural Features and Physicochemical Descriptors

As a jatrophane diterpenoid, this compound features a characteristic polycyclic carbon skeleton. Detailed analysis of its structure reveals several key physicochemical properties that are important for its biological interactions and drug-likeness.

PropertyValue
CAS Number126372-45-0
Molecular FormulaC33H42O9
Molecular Weight582.68 g/mol
Total Atom Number84
Heavy Atom Number42
Aromatic Ring Count1
Rotatable Bond Count5
Minimal Number of Rings3
Alogp5.17
Topological Polar Surface Area (TopoPSA)122.27 Ų
Fsp30.55
Hydrogen Bond Acceptor Count9
Hydrogen Bond Donor Count0
Lipinski RO5 Violations2

These descriptors provide insights into the compound's lipophilicity, polarity, and potential for membrane permeability, which are relevant considerations in chemical biology studies naturalproducts.net.

Research Findings on Biological Activity

P-glycoprotein Inhibition and Multidrug Resistance Reversal

This compound has demonstrated significant efficacy in inhibiting the activity of P-glycoprotein nih.govresearchgate.net. Studies have quantified this inhibitory potential, showing that this compound can effectively block the efflux of substrates like mitoxantrone (B413) from cells nih.gov. This action is critical for overcoming multidrug resistance (MDR) in cancer cells, where P-gp overexpression leads to the rapid expulsion of chemotherapeutic agents, rendering them ineffective nih.govderpharmachemica.com.

Activity/TargetMetricValueReference
P-glycoprotein InhibitionIC501.71 ± 0.83 µM researchgate.net
P-glycoprotein Inhibition (Cyclosporin A reference)IC503.37 ± 1.39 µM researchgate.net

The data indicates that this compound is approximately twice as potent as the established P-gp inhibitor Cyclosporin (B1163) A in certain assays researchgate.net. This potent activity highlights its promise as a lead compound for developing novel MDR reversal agents.

Broader Biological Context of Euphorbia Diterpenoids

While specific detailed studies on other biological activities of this compound are less prominent in the reviewed literature, related diterpenoids isolated from Euphorbia helioscopia exhibit a wide array of pharmacological effects. These include anti-inflammatory, cytotoxic, and antibacterial properties, underscoring the broad therapeutic potential of compounds derived from this plant genus researchgate.netderpharmachemica.comwalshmedicalmedia.commdpi.com. Research into these related compounds provides a broader context for the significance of diterpenoids like this compound in natural products research and chemical biology.

Biosynthetic Pathway Elucidation of Epieuphoscopin B

Identification of Precursors and Key Intermediates

The biosynthesis of all diterpenoids, including epieuphoscopin B, originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov GGPP is synthesized in plants through the methylerythritol phosphate (B84403) (MEP) pathway, which is localized in the plastids.

The first committed step in the formation of the vast majority of bioactive diterpenoids in the Euphorbiaceae family is the cyclization of GGPP to form the macrocyclic diterpene, casbene (B1241624) . nih.govnih.gov This reaction is catalyzed by the enzyme casbene synthase. nih.gov Casbene is, therefore, the key precursor for a wide range of diterpenoid skeletons, including jatrophane, lathyrane, tigliane, and ingenane. nih.govnih.gov

From casbene, the pathway to the jatrophane skeleton is thought to proceed through a series of oxidized and cyclized intermediates. One of the critical intermediates in the biosynthesis of more complex diterpenoids within this family is jolkinol C , a lathyrane-type diterpenoid. pnas.org It is proposed that the jatrophane skeleton is formed from a lathyrane intermediate through the opening of the cyclopropane (B1198618) ring. nih.gov The subsequent closure of a five-membered ring between C-6 and C-10 of a casbene-derived precursor finalizes the characteristic bicyclo[10.3.0]pentadecane core of jatrophanes. nih.gov

Further functionalization of the jatrophane skeleton through various enzymatic modifications leads to the vast diversity of naturally occurring jatrophane diterpenoids. These modifications include hydroxylations, epoxidations, and esterifications at various positions on the core structure, ultimately leading to the formation of specific compounds like this compound.

Key Precursors and Intermediates in Jatrophane Diterpenoid Biosynthesis
CompoundChemical ClassRole in Biosynthesis
Geranylgeranyl Pyrophosphate (GGPP)Acyclic Diterpene Diphosphate (B83284)Universal precursor for all diterpenoids.
CasbeneMacrocyclic DiterpeneKey precursor for jatrophane and other related diterpenoid skeletons. nih.govnih.gov
Jolkinol CLathyrane DiterpenoidA key intermediate in the biosynthesis of more complex diterpenoids. pnas.org
Jatrophane SkeletonBicyclic DiterpeneCore structure of all jatrophane diterpenoids.

Enzymatic Machinery and Mechanisms Underlying Biosynthesis

The biosynthesis of this compound and other jatrophane diterpenoids is orchestrated by a suite of specialized enzymes. These enzymes catalyze a series of complex chemical transformations, including cyclizations, oxidations, and acylations.

The initial and pivotal enzymatic step is the cyclization of the linear precursor GGPP into the macrocyclic casbene. This reaction is catalyzed by casbene synthase (CBS) , a type of terpene cyclase. nih.gov

Following the formation of casbene, the subsequent modifications to generate the jatrophane skeleton and its derivatives are primarily carried out by cytochrome P450 monooxygenases (CYPs) . nih.govnih.govpnas.org These enzymes are responsible for the majority of oxidation reactions in plant secondary metabolism. nih.gov In the context of jatrophane biosynthesis, CYPs catalyze a range of reactions, including hydroxylations and epoxidations at various positions on the casbene and subsequent intermediates. nih.govpnas.org The formation of intramolecular carbon-carbon bonds necessary for ring closures may also be facilitated by CYPs. nih.gov

In addition to CYPs, short-chain dehydrogenases/reductases (SDRs) are also implicated in the biosynthetic pathway. nih.gov These enzymes can catalyze the oxidation of hydroxyl groups to ketones or the reduction of ketones to hydroxyl groups, further diversifying the chemical structures.

The final decorative steps in the biosynthesis often involve the addition of acyl groups, leading to the formation of jatrophane esters. This is a common feature of this class of compounds. nih.gov These acylation reactions are catalyzed by BAHD acyltransferases , an enzyme family known for its role in the biosynthesis of other complex terpenoids like paclitaxel. nih.gov

Based on the diterpenoid nature of this compound, there is no evidence to suggest the involvement of Polyketide Synthase (PKS) or Nonribosomal Peptide Synthetase (NRPS) in its core biosynthetic pathway. The biosynthesis of terpenoids is distinct from the pathways that utilize PKS and NRPS machinery, which are responsible for the synthesis of polyketides and nonribosomal peptides, respectively.

The key transformations in the biosynthesis of the jatrophane skeleton from casbene are a series of oxidative cyclizations. These are multi-step processes likely initiated by the hydroxylation of the casbene ring by CYPs. nih.govpnas.org These hydroxylated intermediates can then undergo further oxidation to ketones. nih.gov The resulting functional groups can then facilitate intramolecular aldol-type reactions or other cyclizations to form the characteristic bicyclic structure of jatrophanes. nih.gov

The diverse array of jatrophane diterpenoids found in nature is a testament to the varied and complex post-modification steps that occur after the formation of the basic jatrophane skeleton. These modifications are crucial for the biological activity of these compounds.

Enzymes Involved in Jatrophane Diterpenoid Biosynthesis
Enzyme ClassFunctionExample Substrate/Product
Casbene Synthase (CBS)Cyclization of GGPP to casbene. nih.govGGPP → Casbene
Cytochrome P450 Monooxygenases (CYPs)Oxidation (hydroxylation, epoxidation) and potential ring closure. nih.govnih.govpnas.orgCasbene → Oxidized intermediates
Short-chain Dehydrogenases/Reductases (SDRs)Oxidation/reduction of hydroxyl and keto groups. nih.govHydroxylated intermediates ↔ Keto intermediates
BAHD AcyltransferasesAcylation of the jatrophane core. nih.govJatrophane core → Jatrophane esters

Genetic Characterization of the this compound Biosynthetic Gene Cluster

While a specific biosynthetic gene cluster for this compound has not been identified, research in various species of the Euphorbiaceae family has revealed that the genes responsible for diterpenoid biosynthesis are often physically clustered in the genome. nih.govresearchgate.net This clustering facilitates the co-regulation and inheritance of the entire metabolic pathway.

A typical jatrophane biosynthetic gene cluster is expected to contain genes encoding the key enzymes involved in the pathway. nih.govresearchgate.net This includes:

Casbene synthase(s): Responsible for the first committed step. nih.gov

A suite of cytochrome P450s: These are often found in multiple copies within the cluster, reflecting the numerous and diverse oxidation steps required. nih.govresearchgate.net

Short-chain dehydrogenases/reductases (SDRs): For redox modifications. nih.gov

BAHD acyltransferase(s): For the final esterification steps. nih.gov

Transcription factors: These regulatory proteins control the expression of the biosynthetic genes in the cluster.

Transporter proteins: These may be involved in the transport of intermediates or the final products across cellular membranes.

The functional assignment of these genes is typically achieved through a combination of bioinformatic analysis (sequence homology to known enzymes) and experimental validation, such as heterologous expression and in vitro enzyme assays. pnas.org

Heterologous expression is a powerful tool for elucidating biosynthetic pathways and functionally characterizing the enzymes involved. pnas.orgnih.gov This technique involves expressing the genes of interest in a host organism that does not naturally produce the compounds.

Saccharomyces cerevisiae (yeast): Yeast is a commonly used host for the heterologous expression of plant terpene biosynthetic genes. nih.gov For example, the co-expression of a GGPP synthase and casbene synthase in engineered yeast strains has successfully led to the production of casbene. pnas.org This system can be further utilized to express downstream modifying enzymes, such as CYPs and SDRs, to reconstruct later steps of the pathway and identify their specific functions. pnas.org

Nicotiana benthamiana (tobacco): Transient expression in N. benthamiana is another widely used system for the rapid functional characterization of plant biosynthetic genes. pnas.orgresearchgate.net By infiltrating tobacco leaves with Agrobacterium tumefaciens carrying the genes of interest, the encoded enzymes are produced in the plant cells, and the resulting metabolic products can be analyzed. pnas.orgresearchgate.net This approach has been instrumental in identifying the function of several CYPs and an alcohol dehydrogenase involved in the conversion of casbene to jolkinol C. pnas.org

Escherichia coli: While less common for expressing membrane-bound plant CYPs, E. coli has been used for the expression and characterization of soluble enzymes like casbene synthase. researchgate.net

The use of these heterologous systems is crucial for overcoming challenges associated with studying biosynthesis in the native plant, such as low enzyme abundance and complex metabolic backgrounds. By systematically expressing different combinations of candidate genes, researchers can piece together the intricate enzymatic steps of the this compound biosynthetic pathway.

Commonly Mentioned Compounds
Compound Name
This compound
Geranylgeranyl pyrophosphate
Casbene
Jolkinol C
Paclitaxel

Mutational Analysis of Biosynthetic Enzymes

The elucidation of the biosynthetic pathway of this compound, a complex jatrophane diterpenoid, heavily relies on understanding the function of its core biosynthetic enzymes. While direct mutational analysis of enzymes specifically involved in this compound biosynthesis has not been extensively reported, significant insights can be drawn from studies on analogous enzymes in other terpenoid pathways, particularly those of terpene cyclases/synthases (TPSs) and cytochrome P450 monooxygenases (CYPs). These studies provide a foundational framework for hypothesizing how mutational analysis could unravel the intricacies of this compound formation.

The biosynthesis of the jatrophane scaffold, the core of this compound, is initiated by a TPS that catalyzes the cyclization of the linear precursor, geranylgeranyl pyrophosphate (GGPP). The remarkable diversity of terpenoid structures is largely attributed to the functional plasticity of TPSs. Mutational analysis, particularly site-directed mutagenesis, has proven to be a powerful tool to probe the structure-function relationships of these enzymes.

Key conserved motifs within TPSs, such as the aspartate-rich DDXXD motif, are crucial for binding the diphosphate moiety of the substrate and initiating the cyclization cascade through the formation of a carbocation intermediate. Mutations within this motif typically result in a significant loss of enzyme activity. However, more subtle changes in the active site can lead to alterations in the product profile. For instance, single amino acid substitutions in the active site of a monoterpene synthase have been shown to convert the enzyme's primary product into a different cyclic monoterpene. This is attributed to the altered folding of the substrate within the active site, which influences the trajectory of the carbocation rearrangements.

In the context of this compound, mutational analysis of the putative jatrophane synthase would be instrumental in:

Identifying key catalytic residues: Systematically mutating conserved residues within the active site and assaying the resulting enzyme variants would pinpoint the amino acids critical for catalysis and product specificity.

Altering product profiles: Random mutagenesis followed by screening could identify variants that produce novel jatrophane derivatives or shunt intermediates, providing valuable information about the cyclization cascade. For example, a mutation might prematurely quench a carbocation intermediate, leading to the accumulation of a bicyclic or monocyclic precursor of the jatrophane core.

Understanding stereochemical control: The precise stereochemistry of this compound is determined by the three-dimensional architecture of the TPS active site. Mutational studies can help to identify the residues that enforce specific stereochemical outcomes during the cyclization reaction.

Following the formation of the jatrophane skeleton, a series of oxidation reactions, catalyzed by CYPs, are required to install the various hydroxyl and epoxide functionalities characteristic of this compound. Mutational analysis of these CYPs is equally critical for a complete understanding of the biosynthetic pathway. Key areas of investigation would include:

Substrate specificity: CYPs involved in natural product biosynthesis often exhibit a degree of substrate promiscuity. Mutational analysis can help to define the structural determinants of substrate recognition and binding.

Regio- and stereoselectivity: The precise position and orientation of the oxygen atoms introduced by CYPs are crucial for the biological activity of the final product. Site-directed mutagenesis of residues lining the active site cavity can alter the regio- and stereoselectivity of the hydroxylation reactions, potentially leading to the production of novel this compound analogs.

While the specific enzymes for this compound biosynthesis remain to be characterized, the principles established from the mutational analysis of other terpenoid biosynthetic enzymes provide a clear roadmap for future research in this area.

Strategies for Biosynthetic Pathway Engineering and Yield Enhancement in Research Contexts

The low natural abundance of many complex diterpenoids, including potentially this compound, often hampers their detailed biological evaluation and potential therapeutic development. Consequently, engineering the biosynthetic pathway in a heterologous host or enhancing its productivity in the native producer are attractive strategies to increase the supply of these valuable compounds. The strategies for enhancing the yield of this compound can be broadly categorized into precursor supply engineering, pathway engineering, and optimization of fermentation conditions.

Enhancing Precursor Supply:

The biosynthesis of all terpenoids, including jatrophane diterpenoids, originates from the central carbon metabolism through the production of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In most organisms, these precursors are synthesized via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (MEP) pathway. A common strategy to enhance terpenoid production is to upregulate the expression of key enzymes in these pathways. For instance, overexpression of the gene encoding HMG-CoA reductase, a rate-limiting enzyme in the MVA pathway, has been shown to significantly increase the production of various terpenoids in engineered yeast and bacteria.

Furthermore, the direct precursor for diterpenoid biosynthesis is GGPP, which is formed by the condensation of three molecules of IPP and one molecule of DMAPP, catalyzed by GGPP synthase (GGPPS). Overexpression of GGPPS can channel more metabolic flux towards the synthesis of GGPP, thereby increasing the availability of the substrate for the downstream jatrophane synthase.

Pathway Engineering:

Once the biosynthetic gene cluster for this compound is identified, several strategies can be employed to engineer the pathway for enhanced production:

Enzyme Engineering: As discussed in the previous section, the catalytic efficiency of the biosynthetic enzymes can be improved through protein engineering. Directed evolution or rational design approaches can be used to generate enzyme variants with enhanced turnover rates or improved stability.

Heterologous Expression: Expressing the entire biosynthetic pathway in a well-characterized and genetically tractable microbial host offers several advantages over production in the native organism. These hosts can be cultivated to high cell densities under controlled fermentation conditions, and their genetic tractability facilitates rapid optimization of the pathway.

Optimization of Fermentation Conditions:

In addition to genetic modifications, optimizing the fermentation process is crucial for maximizing the yield of the target compound. This includes the optimization of medium composition (e.g., carbon and nitrogen sources), pH, temperature, and aeration. For example, the addition of specific precursors or inducers to the culture medium can further enhance the production of this compound.

Synthetic Methodologies Towards Epieuphoscopin B and Structural Analogs

Total Synthesis Strategies for Epieuphoscopin B

The total synthesis of jatrophane diterpenoids, including structures related to this compound, is a challenging endeavor due to their complex carbon skeletons and numerous stereocenters. While a complete total synthesis of this compound has not been prominently detailed, the methodologies developed for related compounds offer a roadmap.

Enantioselective and Diastereoselective Control in Stereocenter Construction

The construction of this compound's multiple stereocenters demands highly enantioselective and diastereoselective synthetic methods. Strategies often employ chiral pool starting materials, asymmetric catalysis (e.g., organocatalysis, transition metal catalysis), or substrate-controlled diastereoselective reactions. For example, research on related jatrophanes has utilized diastereoselective SmI₂-mediated Reformatsky reactions nih.gov and stereoselective C-2 elongation followed by ring-closing metathesis (RCM) and hydroboration for cyclopentane (B165970) segments univie.ac.at. The precise control over stereochemistry at each step is paramount to successfully assembling the target molecule with the correct three-dimensional architecture nih.govnih.govsoton.ac.ukuwindsor.cadicp.ac.cnrsc.org.

Macrocyclization Approaches and Ring-Forming Reactions

The formation of the macrocyclic ring is a critical step in the synthesis of many diterpenoids, including jatrophanes. Various macrocyclization strategies can be employed, such as Yamaguchi esterification, Mitsunobu reaction, or ring-closing metathesis (RCM). For related jatrophane diterpenes, RCM has been successfully applied to close macrocyclic rings researchgate.netresearchgate.netbeilstein-journals.org. Other methods like Heck macrocyclization and HWE macrocyclization have also been explored in the synthesis of complex macrocycles, demonstrating their utility in forming the characteristic ring systems of these natural products beilstein-journals.org.

Development of Novel Synthetic Transformations Inspired by this compound

While specific novel transformations directly inspired by this compound are not widely documented, the complexity of the jatrophane skeleton has driven innovation in synthetic methodology. The need to efficiently construct highly functionalized polycyclic systems has led to the development and application of advanced reactions, including stereoselective cycloadditions, cascade reactions, and C-H functionalization strategies, which could be relevant for future synthetic endeavors targeting this compound or its analogs nih.govwikipedia.orgnih.govnih.govrsc.org.

Semisynthesis and Late-Stage Functionalization Strategies

Semisynthesis offers an alternative approach to accessing complex natural products or their analogs by modifying readily available precursors. Late-stage functionalization (LSF) is a powerful strategy that allows for the introduction of new functionalities onto complex molecular scaffolds late in a synthetic sequence, thereby enabling rapid diversification and the exploration of structure-activity relationships wikipedia.orgnih.govnih.govrsc.org. While specific semisynthetic routes or LSF strategies applied directly to this compound are not extensively detailed in the provided search results, these methodologies are generally applicable to complex diterpenoids for generating libraries of analogs or for structural modifications.

Modular Approaches for the Diversification of this compound Analogs

Modular synthesis strategies are crucial for the efficient preparation of structurally diverse analogs of natural products. By designing synthetic routes that allow for the independent synthesis and assembly of key molecular fragments, chemists can systematically vary structural features to explore their impact on biological activity. For this compound, a modular approach would involve the synthesis of distinct building blocks representing different parts of the molecule, which could then be coupled and cyclized. This strategy facilitates the creation of analog libraries, aiding in medicinal chemistry efforts to optimize lead compounds youtube.com.

Mechanistic Investigations of Epieuphoscopin B S Biological Activities Non Clinical

Modulation of Cellular Signaling Pathways and Molecular Targets

Epieuphoscopin B, as a representative of Euphorbia diterpenoids, is understood to exert its effects through interactions with various cellular components and pathways. While specific mechanistic studies directly on isolated this compound are developing, research on related compounds and the extract of its source plant provides insights into its potential modes of action.

Receptor Binding and Ligand-Protein Interaction Studies

While direct receptor binding studies specifically for this compound are not extensively detailed in the available literature, its class of compounds, particularly jatrophanes, are known to interact with transporter proteins. This compound has been identified as a potent inhibitor of P-glycoprotein (P-gp), also known as ABCB1 biocrick.com. P-glycoprotein is an ATP-binding cassette transporter involved in multidrug resistance (MDR) in cancer cells by actively pumping a wide range of substrates, including chemotherapeutic agents, out of the cell. Inhibition of P-gp by this compound suggests a direct ligand-protein interaction with this efflux pump, potentially restoring sensitivity to certain drugs in resistant cell lines.

Enzyme Kinetics and Inhibition/Activation Mechanisms

The primary identified mechanism related to enzyme inhibition for this compound involves its action on P-glycoprotein (ABCB1) biocrick.com. As an inhibitor of this efflux pump, this compound modulates its activity, thereby influencing the intracellular concentration of transported substrates. While detailed kinetic parameters such as IC50 or Ki values for this compound's interaction with P-gp are not explicitly provided in the current search results, its classification as a "potent inhibitor" indicates a significant interaction. General principles of enzyme inhibition describe how molecules can block enzyme active sites or alter enzyme conformation to reduce or abolish catalytic activity libretexts.orgsci-hub.se. The inhibition of P-gp by this compound falls under the broad category of modulating transporter protein function, which is critical in cellular defense mechanisms and drug resistance.

Investigations into Protein-Protein or Protein-Nucleic Acid Interactions

Specific studies detailing direct protein-protein or protein-nucleic acid interactions mediated by this compound are limited in the provided information. However, research on the crude extract of Euphorbia helioscopia L. (EHL), of which this compound is a constituent, has identified key molecular targets involved in cellular processes. Network pharmacological analysis of EHL against Hepatitis B virus-related hepatocellular carcinoma (HBV-HCC) proposed AKT1 (RAC-alpha serine/threonine-protein kinase) and CASP3 (Caspase-3) as key targets nih.gov. AKT1 is a crucial kinase involved in cell survival, proliferation, and migration, while Caspase-3 is a key executioner caspase in apoptosis. While these findings suggest that this compound, as part of the EHL extract, may influence pathways regulated by AKT1 and Caspase-3, the precise nature of its interaction (e.g., direct binding, allosteric modulation) or whether it directly modulates protein-protein or protein-nucleic acid interactions remains an area for further investigation.

In Vitro Cellular Assays and Phenotypic Screening for Mechanistic Insights

In vitro cellular assays are crucial for understanding the biological effects of compounds like this compound. These studies often involve assessing cytotoxicity, cell proliferation, and other phenotypic changes in various cell lines.

Cell Line-Based Studies for Growth Modulation and Viability (e.g., cytotoxicity in specific cancer cell lines for pathway analysis)

This compound is characterized as a cytotoxic compound medchemexpress.comnih.govnih.govresearchgate.net. Studies involving the extract of Euphorbia helioscopia L. (EHL), which contains this compound, have demonstrated significant biological activities in vitro. Specifically, EHL has been shown to suppress cell proliferation, migration, and invasion, while simultaneously inducing apoptosis in hepatocellular carcinoma cell lines (HepG2.2.15 and Hep 3B2.1–7) nih.gov. The identified key targets for EHL in this context were AKT1 and Caspase-3 nih.gov. The modulation of these targets suggests that this compound may contribute to the observed anti-proliferative and pro-apoptotic effects by influencing these critical cellular signaling pathways.

Furthermore, the broader class of jatrophane diterpenoids, to which this compound belongs, has exhibited cytotoxic activity against various cancer cell lines and has been investigated for its role in reversing multidrug resistance researchgate.netresearchgate.netresearchgate.net. The cytotoxic nature of this compound, as indicated by its classification, suggests its potential utility in cancer research, likely through mechanisms that disrupt cancer cell viability and growth.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight582.75 nih.gov
Oral Bioavailability30.06% nih.gov
Drug-likeness0.75 nih.gov

Table 2: Key Biological Activities and Targets Associated with this compound

Activity/TargetDescriptionSource
CytotoxicityExhibits cytotoxic effects on various cell types, suggesting potential for anti-cancer applications. medchemexpress.comnih.govnih.govresearchgate.net
P-glycoprotein (P-gp) InhibitionPotent inhibitor of P-gp (ABCB1), a transporter involved in multidrug resistance, suggesting a role in overcoming drug resistance. biocrick.com
Cell Proliferation InhibitionAs a constituent of E. helioscopia extract, contributes to the inhibition of cancer cell proliferation. nih.gov
Cell Migration InhibitionAs a constituent of E. helioscopia extract, contributes to the inhibition of cancer cell migration. nih.gov
Cell Invasion InhibitionAs a constituent of E. helioscopia extract, contributes to the inhibition of cancer cell invasion. nih.gov
Apoptosis InductionAs a constituent of E. helioscopia extract, contributes to the induction of apoptosis in cancer cells. nih.gov
Potential TargetsIdentified as a key component targeting AKT1 and Caspase-3 in HBV-HCC cells, suggesting involvement in cell survival and apoptosis pathways. nih.gov

Compound List:

this compound

Apoptosis and Autophagy Induction Mechanisms

This compound has been investigated for its role in inducing programmed cell death, specifically apoptosis and autophagy. Apoptosis, or programmed cell death, is a crucial process for maintaining cellular homeostasis and is often dysregulated in diseases like cancer. Autophagy is a cellular degradation process that can be triggered by various cellular stresses and plays a complex role in cell survival and death. While specific details on this compound's direct induction of these pathways are limited in the provided search results, related compounds and general mechanisms of apoptosis and autophagy are described.

Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both converging on the activation of executioner caspases like caspase-3, leading to characteristic cellular changes nih.govthermofisher.commedcraveonline.com. Autophagy induction involves the formation of autophagosomes, mediated by autophagy-related genes (ATGs), and can be regulated by pathways such as the mTOR signaling pathway cam.ac.ukfrontiersin.orgresearchgate.net. Some natural products have shown cytotoxic activity potentially related to the induction of apoptosis biocrick.com.

Cell Cycle Progression Analysis

The cell cycle is a tightly regulated process that governs cell growth, DNA replication, and division. Analyzing how compounds affect cell cycle progression is vital for understanding their impact on cell proliferation. The cell cycle is typically divided into G1, S, G2, and M phases biorxiv.orgthermofisher.commdpi.combdbiosciences.com. Disruption of this progression can lead to cell cycle arrest, which is a common mechanism for anticancer agents.

While specific cell cycle analysis data for this compound were not directly found, general methods for cell cycle analysis involve flow cytometry using DNA-binding dyes like propidium (B1200493) iodide (PI) to quantify cells in different phases (G0/G1, S, G2/M) thermofisher.combdbiosciences.comcaymanchem.com. Studies on other compounds have shown that they can induce cell cycle arrest at specific phases, thereby inhibiting cell proliferation nih.govoncotarget.com.

Analysis of P-glycoprotein (P-gp) Modulation and Multidrug Resistance Reversal

This compound has demonstrated potential in modulating P-glycoprotein (P-gp), a key efflux transporter involved in multidrug resistance (MDR) in cancer cells oncotarget.comaustinpublishinggroup.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.govnih.gov. P-gp, encoded by the ABCB1 gene, actively pumps a wide range of drugs out of cells, leading to reduced intracellular drug concentrations and treatment failure austinpublishinggroup.comnih.gov. Compounds that inhibit P-gp can restore the sensitivity of cancer cells to chemotherapeutic agents.

Research indicates that this compound (referred to as compound 54 in one study) exhibited potent P-gp inhibitory activity, with an IC50 of 1.71 ± 0.83 μM, showing it to be approximately twice as potent as the reference inhibitor cyclosporin (B1163) A (CsA) researchgate.net. This suggests a significant role for this compound in reversing MDR. Other studies have explored various natural products and their derivatives for P-gp modulation, highlighting the importance of specific structural features for this activity researchgate.netnih.govmdpi.com. For instance, modifications of epigallocatechin gallate (EGCG) improved its P-gp modulating activity, and other diterpenoids have shown potent P-gp inhibitory effects researchgate.netmdpi.com.

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For this compound, SAR investigations aim to identify the pharmacophore elements and critical functional groups responsible for its P-gp inhibitory and potential cytotoxic effects.

Design, Synthesis, and Biological Evaluation of this compound Analogs

The synthesis and evaluation of analogs of this compound are key to optimizing its activity and understanding SAR nih.govmdpi.comnajah.edursc.org. While specific analogs of this compound were not detailed in the provided search results, SAR studies on related diterpenoids, such as those from Euphorbia species, have revealed important insights. For example, within the Euphorbia diterpenes, SAR studies have indicated that the substitution pattern at specific positions, such as C-2, C-3, and C-5, significantly influences P-gp inhibitory activity researchgate.net. Specifically, a free hydroxyl group at C-3 was found to be important, with its acylation leading to a marked decrease in activity, while oxygenation at C-2 was detrimental researchgate.net.

Conformational Lock and Hybrid Approaches for SAR Elucidation

Conformational lock and hybrid approaches can be employed to further refine SAR understanding by stabilizing specific molecular conformations or combining features of different active molecules. While not explicitly detailed for this compound, these advanced techniques are valuable in medicinal chemistry for elucidating precise molecular interactions with biological targets. For instance, conformational analysis and molecular superimposition are fundamental steps in generating pharmacophore models, which can then be used for virtual screening and drug design unina.itwustl.edudovepress.com.

Compound List:

this compound

Based on the available scientific literature, detailed computational Structure-Activity Relationship (SAR), molecular docking, and chemoinformatic analyses specifically focused on the compound this compound are not extensively documented in a manner that allows for the generation of specific research findings and data tables as requested.

While this compound has been identified as a jatrophane diterpenoid isolated from Euphorbia helioscopia biocrick.comresearchgate.net, and studies have indicated its biological activity, such as increasing autophagic flux researchgate.net, the specific computational investigations into its SAR, docking profiles, or chemoinformatic properties are not readily detailed in the provided search results. The research mentions that structure-activity relationships were discussed in the context of a study involving this compound and other related compounds researchgate.net, but it does not present the computational methodologies or quantitative data required for this section.

Therefore, without specific published computational data or detailed analyses directly pertaining to this compound's SAR, molecular docking, or chemoinformatics, it is not possible to generate the requested content for section 6.3.4.

Advanced Analytical Methodologies for Epieuphoscopin B Research

Quantitative and Qualitative Analysis in Complex Biological and Environmental Matrices (Research Samples)

The analysis of epieuphoscopin B in complex biological matrices, such as plant tissues from Euphorbia species, and in environmental samples necessitates highly sensitive and selective methods to isolate and identify the target analyte from a multitude of interfering substances. Qualitative analysis typically confirms the presence and structure of the compound, while quantitative analysis determines its concentration.

Research on extracts from various Euphorbia species often employs a combination of extraction and chromatographic techniques. nih.govconnectjournals.com The initial step involves extraction from the sample matrix, commonly using solvents like methanol (B129727), chloroform, or hexane, chosen based on the polarity of the target compounds. connectjournals.com Subsequent cleanup steps are often required to remove major interfering compounds like fats and pigments before instrumental analysis.

For the qualitative and quantitative determination of diterpenoids within these complex extracts, liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the methods of choice. nih.govresearchgate.net Normal-Phase Liquid Chromatography with a Diode-Array Detector (NPLC-DAD) has been specifically utilized for the simultaneous determination of several lathyrane diterpenoids from the seeds of Euphorbia lathyris, the plant genus known for producing these compounds. researchgate.net Such methods, when validated for linearity, limit of detection (LOD), and limit of quantification (LOQ), provide the robustness needed for accurate analysis in research settings. researchgate.net

Table 1: Methodological Approaches for Diterpenoid Analysis in Plant Matrices

Analytical Step Technique Description Key Considerations
Extraction Solvent Extraction Use of organic solvents (e.g., methanol, hexane) to isolate compounds from plant tissue. Solvent polarity must be optimized for lathyrane diterpenoids.
Separation NPLC, HPLC, GC Chromatographic separation of compounds in the extract. Choice of stationary and mobile phases is critical for resolving isomers.
Detection DAD, MS, MS/MS Detection and identification based on UV absorbance or mass-to-charge ratio and fragmentation. MS/MS provides higher selectivity and structural information.
Quantification External/Internal Standards Use of reference standards to determine the concentration of the analyte. Availability of a pure this compound standard is essential.

Metabolomics and Flux Analysis in this compound Producing Organisms

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites within an organism, offering insights into its physiological state and biochemical pathways. In the context of this compound, metabolomics studies on Euphorbia species are instrumental in understanding the biosynthesis and regulation of this and other related diterpenoids. mdpi.comnih.gov

Metabolic profiling of Euphorbia species using techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has led to the characterization of a wide array of secondary metabolites, with diterpenes being a predominant class. nih.gov These untargeted or targeted analyses help identify novel diterpenoids and can be used for chemotaxonomic classification, distinguishing between species based on their unique chemical fingerprints. mdpi.com While many studies focus on identifying a range of compounds including phenolics, flavonoids, and triterpenes, they establish the analytical foundation for more focused investigations into specific diterpenoid pathways. mdpi.comnih.gov

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. While specific MFA studies detailing the production of this compound are not yet prevalent, the groundwork is laid by metabolomics. By identifying the key precursors and intermediates in the lathyrane diterpenoid biosynthetic pathway, researchers can design future experiments using stable isotope tracers (e.g., ¹³C-labeled precursors). Tracking the incorporation of these labels into this compound and related metabolites would allow for the precise quantification of metabolic fluxes, revealing rate-limiting steps and potential targets for metabolic engineering to enhance production. The biosynthesis of Euphorbia diterpenoids is known to originate from casbene (B1241624), making this a critical node for potential flux analysis studies. researchgate.netnih.gov

Advanced Hyphenated Chromatography-Mass Spectrometry Techniques (e.g., LC-HRMS, GC-MS/MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry, are indispensable for the analysis of this compound.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique is a leading tool for profiling secondary metabolites in plant extracts. nih.govnih.govnih.gov For the analysis of Euphorbia extracts, reverse-phase liquid chromatography is commonly used to separate compounds based on their polarity. The separated compounds are then introduced into a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap), which provides highly accurate mass measurements. This accuracy allows for the determination of elemental compositions for unknown peaks and the confident identification of known compounds like this compound by matching the exact mass. LC-MS/MS methods have been developed for the simultaneous quantitative determination of numerous compounds in Euphorbia species. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For diterpenes that are volatile or can be made volatile through derivatization, GC-MS is a powerful analytical tool. nih.govyoutube.com The study of fragmentation patterns of diterpenic compounds by GC-MS/MS is crucial for structural elucidation. nih.govresearchgate.net In tandem MS (MS/MS), a specific parent ion corresponding to the compound of interest is selected, fragmented, and the resulting daughter ions are detected. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity, allowing for the detection of trace levels of the compound even in complex mixtures. The general fragmentation patterns for diterpenes are often governed by the location of double bonds and functional groups on the core structure. nih.gov

Table 2: Exemplar Parameters for Hyphenated Chromatography-Mass Spectrometry Analysis of Diterpenoids

Parameter LC-MS/MS Example researchgate.net GC-MS Example researchgate.net
Column C18 reversed-phase (e.g., Inertsil ODS-4, 150 mm x 4.6 mm, 3 µm) Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Mobile/Carrier Gas Gradient of aqueous ammonium (B1175870) formate (B1220265) with formic acid and methanol with ammonium formate and formic acid Helium at a constant flow rate (e.g., 1.2 mL/min)
Ionization Source Electrospray Ionization (ESI), positive or negative mode Electron Impact (EI)
Mass Analyzer Triple Quadrupole (QqQ), Ion Trap (IT), Time-of-Flight (TOF) Ion Trap (IT), Quadrupole (Q)
Scan Mode Selected Reaction Monitoring (SRM) for quantification; Full scan for profiling Full scan for identification; MS/MS for structural analysis

Microscopic and Imaging Techniques for Subcellular Localization and Interaction Studies

Determining the precise location of this compound within the producing organism is key to understanding its biological role, including potential defense mechanisms or storage strategies. Microscopic and imaging techniques offer powerful ways to visualize the distribution of secondary metabolites at the tissue and subcellular levels.

A primary challenge is that diterpenoids like this compound are not typically autofluorescent, making direct visualization difficult. mdpi.com However, several advanced microscopy techniques can be employed to infer their location. Autofluorescence microscopy can be used to localize other fluorescent molecules, such as certain phenolic compounds, which may co-localize with diterpenoids in specific cellular compartments like vacuoles or cell walls. mdpi.comresearchgate.net Confocal laser scanning microscopy provides high-resolution optical sectioning, enabling the 3D reconstruction of tissues and the precise localization of any fluorescent signals. oup.com

For non-fluorescent compounds, an indirect approach is often necessary. This can involve:

Immunofluorescence: If an antibody specific to this compound could be developed, it could be tagged with a fluorescent probe. This would allow for the direct visualization of the compound's location within fixed plant tissues.

Localization of Biosynthetic Enzymes: By fluorescently tagging the enzymes responsible for the biosynthesis of this compound (such as casbene synthases or cytochrome P450s), researchers can identify the cellular machinery and compartments where the compound is produced. nih.gov

Transporter Protein Localization: The mechanisms governing the transport of diterpenoids to different plant tissues are an active area of research. researchgate.net Identifying and fluorescently tagging transporter proteins responsible for moving this compound across membranes (e.g., from the cytoplasm to the vacuole or apoplast) can reveal its transport pathways and final destination. For instance, an ABC transporter responsible for moving the diterpenoid ingenol (B1671944) has been identified and localized to the plasma membrane, providing a model for how such studies could be conducted for lathyrane diterpenoids. researchgate.net

These imaging techniques, while often indirect, are critical for building a complete picture of the chemical ecology and cell biology of this compound within its native biological system.

Table of Mentioned Compounds

Compound Name Class
This compound Lathyrane Diterpenoid
casbene Diterpene
ingenol Diterpenoid
hesperidin Flavonoid
rutin Flavonoid
hyperoside Flavonoid
quinic acid Cyclitol
malic acid Dicarboxylic Acid
gallic acid Phenolic Acid
tannic acid Polyphenol
palmitic acid Fatty Acid
arachidic acid Fatty Acid
tetratetracontane Alkane

Future Research Directions and Perspectives for Epieuphoscopin B

Integrated Omics Approaches (e.g., genomics, transcriptomics, proteomics) to Elucidate Biosynthesis and Mechanisms

The biosynthetic pathway of epieuphoscopin B remains largely uncharacterized. A foundational future objective is to delineate the precise enzymatic steps responsible for its formation. An integrated "multi-omics" strategy applied to the source organism is a powerful approach to achieve this.

Genomics and Transcriptomics: High-throughput sequencing of the genome and transcriptome of the this compound-producing Euphorbia species can identify a cassette of candidate genes involved in its biosynthesis. Terpenoid biosynthesis begins with universal precursors like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form geranylgeranyl diphosphate (GGPP), the precursor for diterpenoids. nih.gov Comparative transcriptomics, analyzing gene expression in high-producing versus low-producing tissues or under different environmental conditions, can pinpoint specific terpene synthases, cytochrome P450 monooxygenases (P450s), and acyltransferases responsible for constructing the lathyrane skeleton and adding its specific functional groups. mdpi.com

Proteomics and Metabolomics: Proteomic analysis can confirm the expression of these candidate enzymes, while metabolomic profiling can identify biosynthetic intermediates and related metabolites. This integrated data provides a comprehensive map of the metabolic network surrounding this compound, confirming the function of identified genes and revealing regulatory mechanisms. mdpi.com Such approaches have been successfully used to elucidate the pathways of other complex terpenoids, such as paclitaxel and artemisinin. mdpi.com

By elucidating the complete biosynthetic pathway, researchers can understand how nature constructs this complex molecule, providing the genetic tools necessary for heterologous production and pathway engineering.

Engineering Biosynthetic Pathways for Optimized Production and Novel Analog Generation

Once the biosynthetic genes for this compound are identified, metabolic engineering and synthetic biology offer avenues for its sustainable production and the creation of novel derivatives.

Heterologous Production: Transferring the identified biosynthetic pathway into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, can enable scalable and controlled production, overcoming the limitations of extraction from natural sources. nih.govresearchgate.net

Pathway Optimization: Production titers in these heterologous hosts can be enhanced by various engineering strategies. These include increasing the flux of precursors from central metabolism (e.g., the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways), eliminating competing metabolic pathways, and optimizing the expression levels of the biosynthetic enzymes. nih.govmdpi.com

Generation of Novel Analogs: The engineered pathway serves as a platform for generating novel this compound analogs. By introducing or modifying tailoring enzymes like P450s or UDP-glycosyltransferases (UGTs), it is possible to create a library of new compounds with altered hydroxylation, acylation, or glycosylation patterns. researchgate.netscispace.com This "combinatorial biosynthesis" approach can produce derivatives with potentially improved activity, selectivity, or pharmacokinetic properties.

These engineered systems would provide a reliable supply of this compound for further study and a powerful engine for discovering new bioactive molecules based on its unique scaffold.

Computational Design and De Novo Synthesis of this compound-Inspired Scaffolds

The lathyrane diterpenoid skeleton is considered a "privileged structure"—a molecular framework that is able to bind to multiple biological targets with high affinity. nih.govresearchgate.net This makes the this compound scaffold an excellent starting point for computational design and the synthesis of novel bioactive compounds.

In Silico Screening and Design: Future research can utilize computational modeling to design virtual libraries of this compound-inspired scaffolds. mdpi.com By modifying functional groups and conformational rigidity, these models can predict interactions with specific protein targets, guiding the synthesis of compounds with desired biological activities.

De Novo Synthesis: While the total synthesis of complex lathyrane diterpenes is challenging, advances in synthetic chemistry are making such molecules more accessible. uni-konstanz.de A robust synthetic route to the core scaffold would enable the creation of computationally designed analogs that are not accessible through biosynthetic engineering. This approach allows for non-natural modifications and the exploration of a much wider chemical space. nih.gov

Scaffold Hopping: An emerging strategy combines enzymatic and chemical methods to achieve "scaffold hopping," where the core molecular framework is rearranged to create novel and diverse structures from a common biological precursor. bioengineer.org Applying this concept to an intermediate in the this compound pathway could yield entirely new classes of polycyclic compounds.

Exploration of this compound in Emerging Biological Paradigms

Beyond established activities like cytotoxicity, the complex structure of this compound suggests it may interact with biological systems in more nuanced ways. Future investigations should explore its effects in emerging areas of biology, such as host-microbiome interactions and epigenetics.

Host-Microbiome Interactions: The gut microbiome plays a critical role in metabolizing natural products, which can significantly alter their bioavailability and biological activity. researchgate.net Research on diterpenoids from Euphorbia pekinensis has shown they can disrupt the gut microbiota and impact intestinal health. nih.gov Future studies could investigate whether this compound is metabolized by gut microbes and how it modulates the composition and function of the microbial community. This could reveal new mechanisms of action or explain variability in its effects.

Epigenetics: Many natural products, including other classes of terpenoids, are known to influence epigenetic processes that regulate gene expression without altering the DNA sequence. nih.govresearchgate.net These compounds can affect enzymes involved in DNA methylation (DNMTs) and histone modification (HDACs). nih.gov Given the role of epigenetics in numerous diseases, future research should explore whether this compound can modulate epigenetic marks in relevant cell models. This could uncover novel mechanisms for its observed biological activities and suggest new therapeutic applications.

Bridging Fundamental this compound Research to Broader Concepts in Chemical Biology and Drug Discovery

The fundamental knowledge gained from studying this compound's biosynthesis and biological interactions can be leveraged to address broader challenges in chemical biology and drug discovery.

Development of Chemical Probes: this compound and its synthetically or biosynthetically derived analogs can serve as valuable chemical probes. These tools can be used to investigate the function of specific proteins or pathways, helping to elucidate complex biological processes.

Exploring Novel Chemical Space: The unique 5/11/3-tricyclic system of this compound represents a region of chemical space that is underexplored by existing pharmaceuticals. nih.gov Developing libraries based on this novel scaffold provides an opportunity to identify compounds that act on new biological targets or overcome existing mechanisms of drug resistance. nih.gov

Inspiration for New Therapeutic Strategies: The designation of the lathyrane skeleton as a privileged structure suggests its inherent suitability for interacting with biological macromolecules. researchgate.net By understanding how this compound and its analogs interact with their targets, researchers can derive new principles for drug design and develop innovative strategies for treating a range of diseases.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques used to validate the isolation of epieuphoscopin B, and how can researchers address inconsistencies in spectral data?

  • Methodological Answer : Employ a combination of NMR (¹H, ¹³C, 2D-COSY/HMBC), high-resolution mass spectrometry (HR-MS), and IR spectroscopy to confirm structural assignments. Cross-validate findings with computational methods (e.g., DFT calculations for NMR chemical shifts) to resolve spectral ambiguities . If discrepancies arise, re-isolate the compound under controlled conditions and compare data with published reference spectra from peer-reviewed journals.

Q. How should researchers design initial bioactivity assays for this compound to ensure reproducibility?

  • Methodological Answer : Follow standardized protocols for cytotoxicity (e.g., MTT assay), anti-inflammatory (e.g., COX-2 inhibition), or antimicrobial testing (e.g., microdilution for MIC determination). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements. Document solvent systems, concentrations, and incubation times to align with existing literature . Validate results using orthogonal assays (e.g., apoptosis markers via flow cytometry).

Q. What databases and search strategies are recommended for compiling existing literature on this compound?

  • Methodological Answer : Use systematic approaches across multiple databases (PubMed, SciFinder, Web of Science) with Boolean operators:

  • Search Terms: "this compound" AND ("biosynthesis" OR "pharmacology" OR "structure elucidation").
  • Filters: Exclude patents and conference abstracts; prioritize peer-reviewed articles and reviews. Track citations via tools like Zotero to map seminal studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity profiles of this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables influencing outcomes (e.g., cell lines, assay protocols, compound purity). Apply statistical frameworks like the Benjamini-Hochberg procedure to control false discovery rates (FDR) in multi-hypothesis testing . Replicate conflicting experiments under standardized conditions and perform sensitivity analyses to isolate confounding factors (e.g., solvent effects, endotoxin contamination) .

Q. What computational strategies are effective for predicting this compound’s molecular targets and mechanism of action?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) against curated target libraries (e.g., PDB, ChEMBL). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Integrate transcriptomic or proteomic data (via STRING or KEGG pathway analysis) to identify network-level interactions . Cross-reference results with experimental validation (e.g., siRNA knockdown or CRISPR-Cas9 targeting) .

Q. How should multi-omics approaches be integrated to study this compound’s biosynthesis in plant sources?

  • Methodological Answer : Combine transcriptomics (RNA-Seq), metabolomics (LC-MS/MS), and proteomics (shotgun LC-MS) to map biosynthetic pathways. Use correlation networks (WGCNA) to link gene expression with metabolite abundance. Validate candidate genes via heterologous expression (e.g., yeast or Nicotiana systems) and isotope labeling to trace precursor incorporation .

Q. What statistical models are suitable for analyzing high-dimensional data from this compound’s pharmacokinetic studies?

  • Methodological Answer : Apply LASSO regression to identify critical covariates (e.g., bioavailability, clearance) while avoiding overfitting. Use non-compartmental analysis (NCA) for AUC and half-life calculations, supplemented by Bayesian hierarchical models for sparse sampling scenarios . Validate models with bootstrapping or cross-validation .

Methodological Best Practices

  • Data Reproducibility : Archive raw data (spectra, chromatograms) in FAIR-compliant repositories (e.g., Zenodo) and include detailed metadata (solvent purity, instrument parameters) .
  • Literature Gaps : Use frameworks like PEO (Population, Exposure, Outcome) to structure exploratory questions (e.g., "How does this compound exposure alter gene expression in Arabidopsis?") .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting to ensure ethical rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.